molecular formula C5H2ClFIN B13117359 5-Chloro-4-fluoro-2-iodopyridine

5-Chloro-4-fluoro-2-iodopyridine

Cat. No.: B13117359
M. Wt: 257.43 g/mol
InChI Key: HWAIDTRVUBWXQW-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-iodopyridine is an organic compound with the molecular formula C5H2ClFIN It is a halogenated pyridine derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from pyridine derivativesSubsequently, a chlorine atom is introduced to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-iodopyridine is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-fluoro-2-iodopyridine is unique due to the simultaneous presence of chlorine, fluorine, and iodine atoms on the pyridine ring. This combination of halogens imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H2ClFIN

Molecular Weight

257.43 g/mol

IUPAC Name

5-chloro-4-fluoro-2-iodopyridine

InChI

InChI=1S/C5H2ClFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H

InChI Key

HWAIDTRVUBWXQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1I)Cl)F

Origin of Product

United States

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